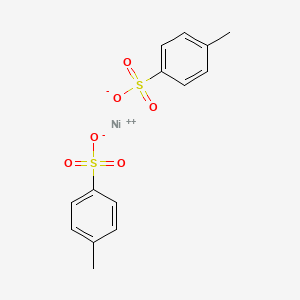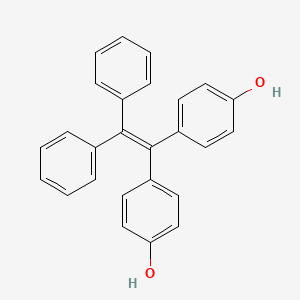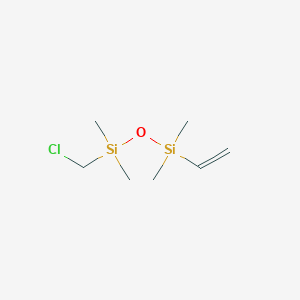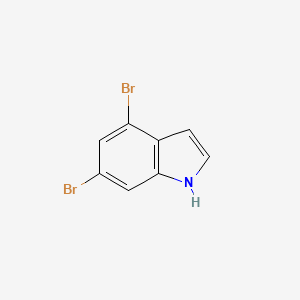
4,6-dibromo-1H-indole
Overview
Description
4,6-Dibromo-1H-indole is a compound with the molecular weight of 274.94 . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of 4,6-dibromo-1H-indole involves several steps. One method involves the sequential synthesis starting from 3,5-dibromoaniline by its diazotization with nitrosylsulfuric acid in sulfuric acid . Another method involves a green one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles .Molecular Structure Analysis
The molecular structure of 4,6-dibromo-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
The chemical reactions involving 4,6-dibromo-1H-indole are complex and varied. For instance, it can undergo a radical substitution involving 3,6-dibromination and 2-sulfoximination .Physical And Chemical Properties Analysis
4,6-Dibromo-1H-indole is a solid substance stored at room temperature . It has a molecular weight of 274.94 .Scientific Research Applications
Signaling Molecule in Microbes and Plants
Indole, which is a part of the “4,6-dibromo-1H-indole” structure, is a signaling molecule produced both by bacteria and plants . It plays a crucial role in microbial communication, especially in the human gut .
Flavor and Fragrance Applications
Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . This is due to its unique aromatic properties.
Production of Natural Colorants
Derivatives of indole, such as “4,6-dibromo-1H-indole”, can be used to produce natural colorants . These colorants have applications in various industries, including textiles and cosmetics.
Therapeutic Potential
Halogenated and oxygenated compounds derived from indole have promising bioactivity with therapeutic potential to treat human diseases . This makes “4,6-dibromo-1H-indole” a potential candidate for drug development.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . This suggests that “4,6-dibromo-1H-indole” could potentially be used in the development of antiviral drugs.
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . Therefore, “4,6-dibromo-1H-indole” could potentially be used in the development of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that “4,6-dibromo-1H-indole” could potentially be used in the development of anticancer drugs.
Antimicrobial Activity
Indole derivatives also exhibit antimicrobial activity . This suggests that “4,6-dibromo-1H-indole” could potentially be used in the development of antimicrobial drugs.
Safety and Hazards
Future Directions
The future directions for 4,6-dibromo-1H-indole research could involve its use in the synthesis of indolenine-containing fluorescent dyes, including highly versatile cyanine and squaraine dyes . The incorporation of heavy atoms in the molecule, such as bromine and iodine, increases the generation of reactive species during photosensitization . In particular, fluorescent dyes with bromine atoms are utilized for photodynamic therapy applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4,6-dibromo-1h-indole, bind with high affinity to multiple receptors . This suggests that 4,6-dibromo-1H-indole may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4,6-dibromo-1H-indole may interact with its targets in a manner that leads to these effects.
Biochemical Pathways
It is known that indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 4,6-dibromo-1H-indole may be involved in tryptophan metabolism and related biochemical pathways.
Pharmacokinetics
It is known that indole derivatives are chemically synthesized and used as feedstock or precursor in the production of various compounds . This suggests that the bioavailability of 4,6-dibromo-1H-indole may be influenced by its chemical synthesis and use.
Result of Action
It is known that indole derivatives exhibit a wide range of biological activities . This suggests that the action of 4,6-dibromo-1H-indole may result in various molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
It is known that indole derivatives are produced by intestinal microorganisms and are involved in the metabolism of tryptophan . This suggests that the action of 4,6-dibromo-1H-indole may be influenced by factors such as the presence of specific microorganisms and the availability of tryptophan.
properties
IUPAC Name |
4,6-dibromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUDJVIHHHIEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554546 | |
| Record name | 4,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dibromo-1H-indole | |
CAS RN |
99910-50-6 | |
| Record name | 4,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




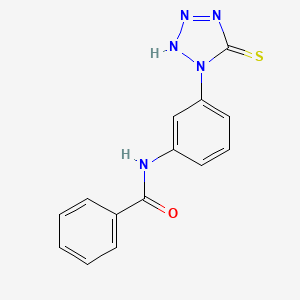
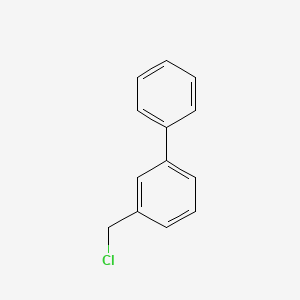

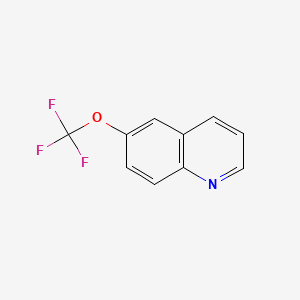
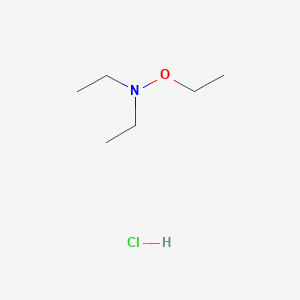
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
